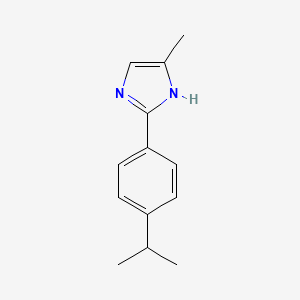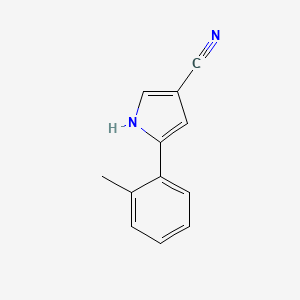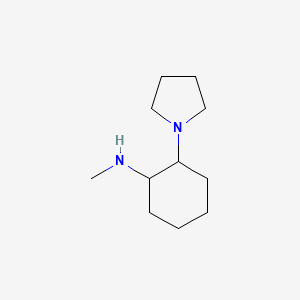
N-methyl-2-(1-pyrrolidinyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine: is a chemical compound with the molecular formula C10H20N2 It is known for its high purity and is used primarily in chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyrrolidine.
Reaction: Cyclohexanone undergoes a reductive amination with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanamine: A simpler analog without the pyrrolidine ring.
N-Methylcyclohexanamine: Lacks the pyrrolidine ring but has a similar structure.
2-(1-Pyrrolidinyl)cyclohexanamine: Similar structure but without the N-methyl group.
Uniqueness
(1R,2R)-N-Methyl-2-(1-pyrrolidinyl)cyclohexanamine is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the N-methyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOLKXSQEXMDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13676868.png)
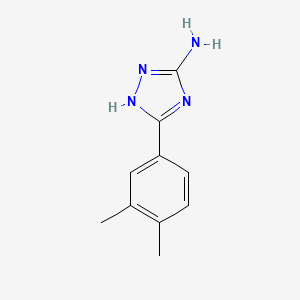
![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
![7-Chlorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13676879.png)
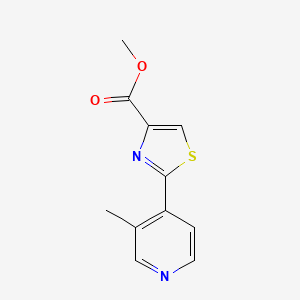

![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
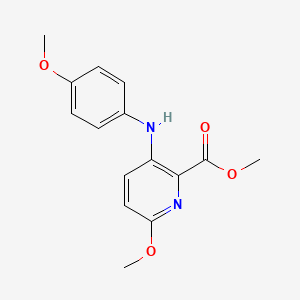
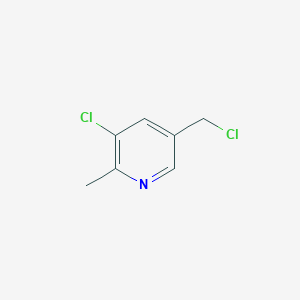
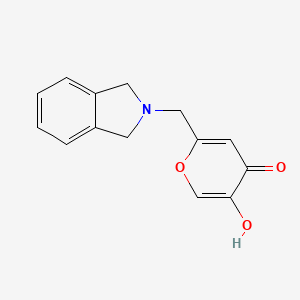
![1,3-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676921.png)

